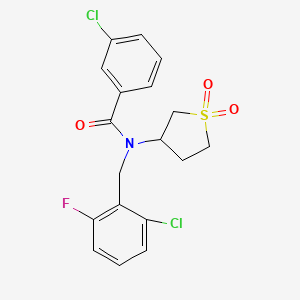![molecular formula C19H18ClN3O3 B12130537 N'-[1-(4-chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B12130537.png)
N'-[1-(4-chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- N’-[1-(4-chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is a complex organic compound with a unique structure.
- Its chemical formula is C₁₈H₁₆ClN₃O₃, and it contains functional groups such as amide, hydrazide, and pyrrolidinone.
- The compound’s synthesis involves interesting reactions, which we’ll explore further.
Métodos De Preparación
Synthetic Routes: One synthetic route involves the reaction of 4-chloro-3-methylbenzoyl chloride with 1-(4-chloro-3-methylphenyl)pyrrolidin-2,5-dione in the presence of a base (such as triethylamine) to form the desired compound.
Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., dichloromethane or chloroform) at room temperature.
Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale.
Análisis De Reacciones Químicas
Reactivity: N’-[1-(4-chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide can undergo various reactions
Common Reagents and Conditions: Reagents like hydrazine hydrate, base, and appropriate solvents are used.
Major Products: The hydrazone formed after oxidation or reduction is a significant product.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it an interesting target for synthetic chemists.
Biology: It could serve as a potential bioactive compound due to its diverse reactivity.
Medicine: Research may explore its antibacterial, antifungal, or antitumor properties.
Industry: Limited industrial applications, but its derivatives might find use in specialty chemicals.
Mecanismo De Acción
- The compound’s mechanism likely involves interactions with cellular targets (enzymes, receptors, etc.).
- Further studies are needed to elucidate specific pathways and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds: Other hydrazides, pyrrolidinones, and benzohydrazides.
Uniqueness: The combination of the pyrrolidinone and benzohydrazide moieties sets it apart.
Propiedades
Fórmula molecular |
C19H18ClN3O3 |
|---|---|
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
N'-[1-(4-chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide |
InChI |
InChI=1S/C19H18ClN3O3/c1-11-3-5-13(6-4-11)18(25)22-21-16-10-17(24)23(19(16)26)14-7-8-15(20)12(2)9-14/h3-9,16,21H,10H2,1-2H3,(H,22,25) |
Clave InChI |
BGVCRGSURCCURT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-5-(4-tert-butylphenyl)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12130459.png)


![4-[2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide](/img/structure/B12130480.png)

![2-(4-{4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide](/img/structure/B12130504.png)
![3-[(Z)-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12130510.png)
![2-chloro-N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12130512.png)
![N-(4-acetylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12130513.png)

![(5Z)-5-(3,4-dichlorobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12130521.png)
![N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12130551.png)
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,5-dichlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12130557.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide](/img/structure/B12130558.png)
